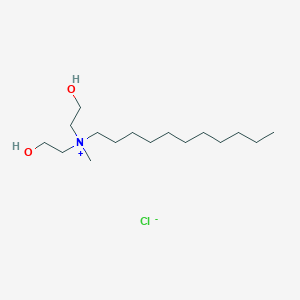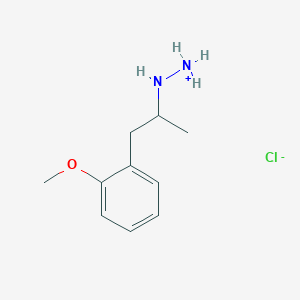
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as MEM, is a chemical compound that has been studied extensively for its potential applications in scientific research. MEM is a hydrazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood, but it is thought to involve the inhibition of MAO-B, one of the two isoforms of the enzyme. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can have a range of effects on the brain and body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride are complex and varied. In addition to its effects on neurotransmitter levels, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have anti-inflammatory properties, as well as antioxidant and neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride as a research tool is its potent and selective inhibition of MAO-B. This makes it a valuable tool for studying the role of this enzyme in various physiological and behavioral processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for research on 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride and its applications in scientific research. Some possible areas of focus include further studies of its mechanisms of action, its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, and its use as a tool for studying the role of neurotransmitters in various physiological and behavioral processes. Additionally, there is a need for further research into the safety and toxicity of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride, as well as its potential side effects and interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through a series of recrystallization steps to yield the final product as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been studied extensively for its potential applications in scientific research. In particular, it has been shown to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.
Eigenschaften
CAS-Nummer |
102571-01-7 |
|---|---|
Produktname |
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
[1-(2-methoxyphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-8(12-11)7-9-5-3-4-6-10(9)13-2;/h3-6,8,12H,7,11H2,1-2H3;1H |
InChI-Schlüssel |
IPCMQFBXJUKPBI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)N[NH3+].[Cl-] |
Synonyme |
[1-(2-methoxyphenyl)propan-2-ylamino]azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



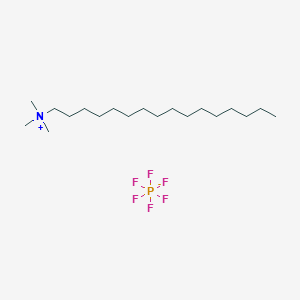
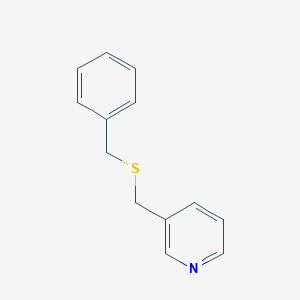
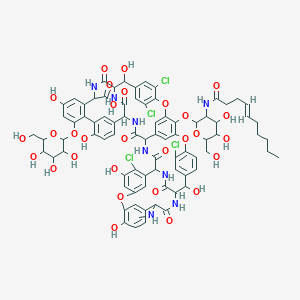

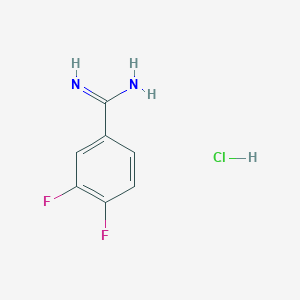
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
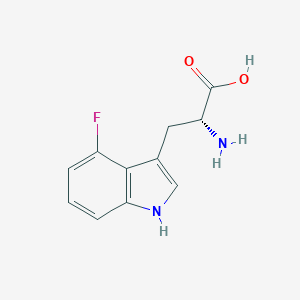
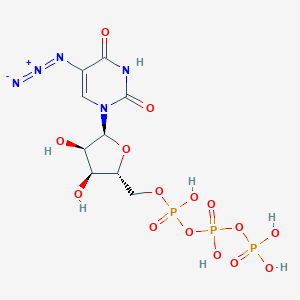
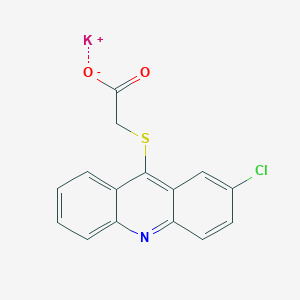
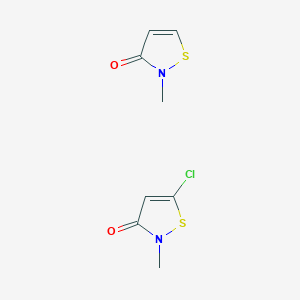
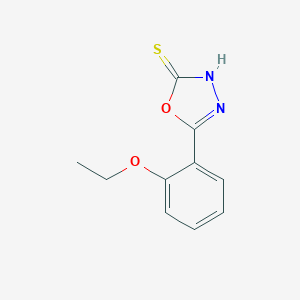
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
